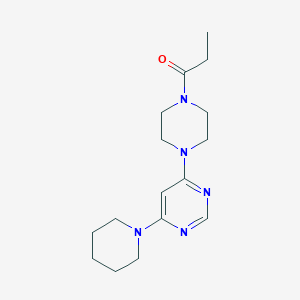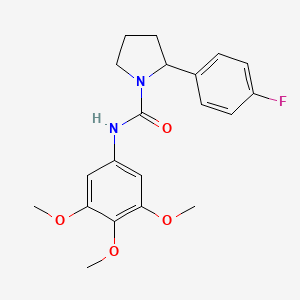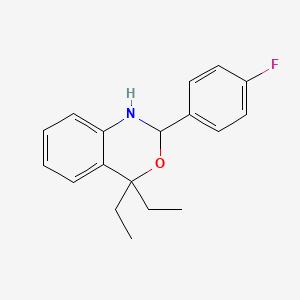![molecular formula C16H15N3O5S B5978472 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B5978472.png)
1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine is a synthetic compound that has been extensively studied for its potential in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for use in a variety of laboratory experiments. In
作用機序
The mechanism of action of 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine involves its ability to bind to the active site of certain enzymes and inhibit their activity. This compound is known to bind to the catalytic domain of protein kinase C and prevent the phosphorylation of its substrates. Similarly, it can also inhibit the activity of phospholipase A2 by binding to its active site and preventing the hydrolysis of phospholipids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to modulate several biological processes, including cell proliferation, apoptosis, and inflammation. Studies have also shown that it can inhibit the growth of cancer cells and reduce the severity of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine in laboratory experiments include its high potency and selectivity for certain enzymes. This compound can be used to study the underlying mechanisms of several biological processes and provide insights into potential therapeutic targets. However, the limitations of using this compound include its complex synthesis method and the potential for off-target effects.
将来の方向性
There are several future directions for the research on 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine. One potential direction is to explore its potential in the treatment of cancer and inflammatory diseases. Another direction is to develop more efficient synthesis methods for this compound to increase its yield and purity. Additionally, further studies are needed to elucidate the underlying mechanisms of its activity and potential off-target effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential in scientific research. This compound has unique chemical properties that make it an ideal candidate for use in a variety of laboratory experiments. The synthesis method of this compound is complex, but its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
合成法
The synthesis of 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine is a complex process that involves several steps. The first step involves the reaction of benzoyl chloride with imidazole in the presence of a base. This reaction produces benzoylimidazole, which is then reacted with p-nitrobenzenesulfonyl chloride to yield this compound. This synthesis method has been optimized over the years to increase the yield and purity of the compound.
科学的研究の応用
1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine has been extensively studied for its potential in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. These enzymes play a critical role in several biological processes, including signal transduction and inflammation. By inhibiting the activity of these enzymes, this compound has the potential to modulate these processes and provide insights into their underlying mechanisms.
特性
IUPAC Name |
[3-(2-nitrophenyl)sulfonylimidazolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16(13-6-2-1-3-7-13)17-10-11-18(12-17)25(23,24)15-9-5-4-8-14(15)19(21)22/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICXIQJQSGCWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-7-[(2,5,7-trimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5978389.png)
![2-[(4-fluorophenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5978392.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indole-5-carboxamide](/img/structure/B5978422.png)


![N-[2-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5978441.png)
![N'-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5978446.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide](/img/structure/B5978453.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978460.png)

![(3-(2,4-difluorobenzyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5978475.png)
![4-{[3-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1-(2-methoxyethyl)-2-pyrrolidinone](/img/structure/B5978478.png)
![N-(3-bromophenyl)-5-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-5-oxopentanamide](/img/structure/B5978481.png)